molecular formula C16H16N2O6 B2377138 2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 941935-60-0

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2377138
CAS No.: 941935-60-0
M. Wt: 332.312
InChI Key: UVICKLBLTPDZMM-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of methoxy and nitro functional groups. Benzamides are known for their significant roles in organic and biological chemistry, serving as building blocks for various natural products, pharmaceuticals, and industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. The presence of both methoxy and nitro groups in specific positions allows for unique interactions with biological targets and distinct chemical behavior compared to its analogs .

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-13-6-4-5-11(15(13)24-3)16(19)17-12-8-7-10(18(20)21)9-14(12)23-2/h4-9H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVICKLBLTPDZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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